3-[(4-Chlorophenyl)methoxy]aniline
Description
3-[(4-Chlorophenyl)methoxy]aniline is an aromatic amine derivative characterized by an aniline core (C₆H₅NH₂) substituted at the 3-position with a methoxy group (-OCH₂-) linked to a para-chlorophenyl ring (C₆H₄Cl). This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDORYQMOGJXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methoxy]aniline typically involves the reaction of 4-chlorobenzyl chloride with 3-methoxyaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through recrystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methoxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)methoxy]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methoxy]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares 3-[(4-Chlorophenyl)methoxy]aniline with structurally similar compounds, focusing on substituent patterns and molecular characteristics:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₃H₁₂ClNO₂ | ~265.7 (estimated) | -OCH₂-C₆H₄Cl at position 3 of aniline | Amino (-NH₂), Ether (-O-) |
| 3-Chloro-4-[(4-chlorophenyl)methoxy]aniline | C₁₃H₁₁Cl₂NO | 268.14 | -Cl at position 3; -OCH₂-C₆H₄Cl at position 4 of aniline | Amino, Ether, Halogens (Cl) |
| 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline | C₁₃H₁₁ClFNO | 259.69 | -Cl at position 3; -OCH₂-C₆H₄F at position 4 of aniline | Amino, Ether, Halogens (Cl, F) |
| 4-[(4-Chlorophenyl)methoxy]aniline | C₁₃H₁₂ClNO | 233.7 (estimated) | -OCH₂-C₆H₄Cl at position 4 of aniline | Amino, Ether |
| 3-Chloro-4-(4-chlorophenoxy)aniline | C₁₂H₉Cl₂NO | 278.12 | -Cl at position 3; -O-C₆H₄Cl at position 4 of aniline | Amino, Ether, Halogens (Cl) |
Key Observations :
- Electronic Effects : The para-chlorophenyl group in this compound introduces electron-withdrawing effects, stabilizing the aromatic ring and directing reactivity in electrophilic substitutions. This contrasts with fluorine-substituted analogues (e.g., 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline), where fluorine’s higher electronegativity further polarizes the molecule .
Physicochemical Properties
- Solubility: The hydrophobic para-chlorophenyl group reduces water solubility compared to methoxy- or methyl-substituted analogues (e.g., 4-(3-Methoxy-4-methylphenoxy)aniline, ) .
- Thermal Stability: Halogenated anilines generally exhibit higher melting points due to intermolecular halogen bonding. For instance, 3-Chloro-4-(4-chlorophenoxy)aniline () has a melting point of 402–404 K, suggesting similar stability for the target compound .
Biological Activity
3-[(4-Chlorophenyl)methoxy]aniline, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Investigated for its effectiveness against various pathogens.
- Anticancer Properties : Evaluated for cytotoxic effects on cancer cell lines.
Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial properties. For instance, it has been tested against several bacterial strains and fungi, demonstrating significant inhibition of growth.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Candida albicans | 10 | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. The compound was subjected to MTT assays to determine its cytotoxicity.
Case Study: Cancer Cell Lines
-
Human Glioblastoma U-87
- IC50 : 5.2 µM
- The compound exhibited significant cytotoxicity compared to controls.
-
Triple-Negative Breast Cancer MDA-MB-231
- IC50 : 7.8 µM
- Demonstrated lower efficacy compared to U-87 cells but still significant.
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. These interactions may lead to the modulation of enzyme activities or disruption of cellular processes critical for pathogen survival and cancer cell proliferation.
Comparative Studies
In comparative studies with similar compounds, such as derivatives of aniline and methoxy-substituted phenyl compounds, this compound showed superior activity in both antimicrobial and anticancer assays.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 5.2 | Anticancer |
| Aniline derivative A | 8.0 | Anticancer |
| Methoxy-substituted phenyl B | 10.0 | Anticancer |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
